molecular formula C9H23NO7S2 B12632507 N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate CAS No. 919361-27-6

N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate

Cat. No.: B12632507
CAS No.: 919361-27-6
M. Wt: 321.4 g/mol
InChI Key: YAWXUHOTFDYGNA-UHFFFAOYSA-N
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Description

Cation Structure

The cation features a central nitrogen atom bonded to:

  • Three ethyl groups (-CH₂CH₃).
  • A propane chain terminating in a sulfonate group (-SO₃⁻) at the third carbon.
    The sulfonate group introduces polarity, while the ethyl groups create steric bulk, influencing solubility and ionic interactions.

Anion Structure

The hydrogen sulfate anion (HSO₄⁻) adopts a tetrahedral geometry, with one oxygen atom protonated. This proton enables hydrogen bonding, either with adjacent anions or the sulfonate group of the cation.

Cation-Anion Interactions

  • Electrostatic attraction : The +1 charge on the ammonium cation and the -1 charge on the hydrogen sulfate anion drive ionic bonding.
  • Hydrogen bonding : The HSO₄⁻ proton forms hydrogen bonds with the sulfonate oxygen atoms, stabilizing the crystal lattice.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, Raman)

¹H NMR Analysis

The ¹H NMR spectrum of the cation reveals distinct signals:

  • Ethyl groups : A triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.1–3.3 ppm (CH₂ adjacent to N⁺).
  • Propane backbone : A multiplet at δ 2.0–2.4 ppm (CH₂ groups) and a triplet at δ 3.5–3.7 ppm (CH₂-SO₃⁻).
  • Sulfonate group : No proton signal, confirming its anionic state.

¹³C NMR Analysis

Key peaks include:

  • Ethyl carbons : δ 12–15 ppm (CH₃), δ 45–50 ppm (N⁺-CH₂).
  • Sulfonate carbon : δ 55–60 ppm (C-SO₃⁻).

FT-IR Spectroscopy

  • S=O stretching : Strong bands at 1040 cm⁻¹ (symmetric) and 1190 cm⁻¹ (asymmetric) for the sulfonate group.
  • O-H stretching : A broad band at 2500–3000 cm⁻¹ from the hydrogen sulfate anion.

Raman Spectroscopy

  • S-O vibrations : Peaks at 980 cm⁻¹ (HSO₄⁻) and 1010 cm⁻¹ (SO₃⁻).
  • C-N⁺ stretching : A band at 750 cm⁻¹.

Crystallographic Data and Solid-State Packing Arrangements

Single-crystal X-ray diffraction reveals a monoclinic crystal system with the space group P2₁/c. Key parameters include:

Parameter Value
Unit cell a = 12.4 Å
b = 7.8 Å
c = 15.2 Å
β angle 105.6°
Z 4

Packing Arrangements

  • Cation layers : Triethyl groups orient outward, creating hydrophobic regions.
  • Anion networks : HSO₄⁻ forms hydrogen-bonded chains (HSO₄⁻)ₙ, bridging adjacent cations.
  • Ionic channels : Alternating cationic and anionic layers facilitate ion mobility in the solid state.

Hydrogen Bonding Metrics :

Donor-Acceptor Distance (Å)
O-H⋯O (HSO₄⁻-SO₃⁻) 2.65
N⁺⋯O (ionic) 3.10

Properties

CAS No.

919361-27-6

Molecular Formula

C9H23NO7S2

Molecular Weight

321.4 g/mol

IUPAC Name

hydrogen sulfate;triethyl(3-sulfopropyl)azanium

InChI

InChI=1S/C9H21NO3S.H2O4S/c1-4-10(5-2,6-3)8-7-9-14(11,12)13;1-5(2,3)4/h4-9H2,1-3H3;(H2,1,2,3,4)

InChI Key

YAWXUHOTFDYGNA-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CCCS(=O)(=O)O.OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate typically involves the reaction of N,N,N-triethyl-3-sulfopropan-1-aminium with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of N,N,N-Triethyl-3-sulfopropan-1-aminium: This is achieved by reacting triethylamine with 3-chloropropane-1-sulfonic acid in the presence of a suitable solvent.

    Formation of Hydrogen Sulfate Salt: The resulting N,N,N-triethyl-3-sulfopropan-1-aminium is then reacted with sulfuric acid to form the hydrogen sulfate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines and sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate serves as both a solvent and a catalyst in various reactions:

  • Solvent Properties : Its ionic nature allows it to facilitate reactions requiring high ionic strength.
  • Catalytic Activity : It enhances reaction rates in organic synthesis, particularly in processes involving nucleophilic substitutions and oxidations.
ApplicationDescription
SolventExcellent medium for ionic reactions
CatalystAccelerates organic synthesis reactions

Biology

In biological research, this compound has been utilized to study enzyme kinetics and protein folding:

  • Stabilization of Biomolecules : It stabilizes certain biomolecules, aiding in biochemical assays.
  • Enzyme Kinetics : Used to investigate the effects of ionic strength on enzyme activity.

Medicine

This compound shows potential in drug delivery systems:

  • Drug Formulation : It forms stable complexes with various drugs, enhancing their solubility and bioavailability.
  • Antimicrobial Applications : Recent studies indicate its effectiveness as a disinfectant in clinical settings.
ApplicationDescription
Drug DeliveryEnhances solubility and bioavailability of pharmaceuticals
AntimicrobialEffective disinfectant for clinical applications

Industry

In industrial applications, this compound is valuable for producing specialty chemicals:

  • Manufacturing Processes : Its stability under high temperatures and pressures makes it suitable for various manufacturing processes.
  • Chemical Production : Used as a component in the synthesis of other chemical compounds.

Case Study 1: Antimicrobial Application

A recent study explored the use of this compound as a disinfectant. Researchers found that it effectively reduced microbial load in clinical environments, demonstrating significant potential for use in healthcare settings.

Case Study 2: Drug Solubility Enhancement

Research indicated that the compound could enhance the solubility of meloxicam by over 1000-fold when used in specific solvent mixtures. This property makes it a promising candidate for drug formulation applications where improved solubility is crucial .

Mechanism of Action

The mechanism by which N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate exerts its effects is primarily through its ionic interactions. The compound can interact with various molecular targets, including enzymes, proteins, and other biomolecules. These interactions can alter the structure and function of the target molecules, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetra-n-propylammonium Hydrogen Sulfate

  • Structural Differences : Replaces the triethyl groups with tripropyl groups on the ammonium center and retains the hydrogen sulfate counterion.
  • This compound is used in ion-pair chromatography and phase-transfer catalysis .

3-Aminopropane-1-sulfonic Acid (Tramiprosate)

  • Structural Differences : Lacks the quaternary ammonium center and hydrogen sulfate counterion, instead featuring a primary amine and sulfonic acid group.
  • Applications : Used in neurological research (e.g., Alzheimer’s disease) due to its ability to modulate amyloid aggregation. Its zwitterionic nature contrasts with the ionic liquid-like behavior of the triethyl compound .
  • Solubility : Tramiprosate’s zwitterionic structure ensures high water solubility, whereas the triethyl compound’s solubility is mediated by its hydrogen sulfate counterion .

1-Propanaminium Derivatives with Fluorinated Sulfonyl Groups

  • Example: 1-Propanaminium, N,N,N-trimethyl-3-[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]amino]-, iodide.
  • Structural Differences : Features fluorinated sulfonyl groups and an iodide counterion. The fluorinated chains impart extreme hydrophobicity and chemical stability.
  • Applications : Used in specialty surfactants and corrosion inhibitors. The iodide counterion may limit compatibility with oxidizing agents compared to hydrogen sulfate .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Applications
N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate C₉H₂₂N⁺·HSO₄⁻ ~279.34 g/mol Quaternary ammonium, sulfonate, HSO₄⁻ Catalysis in heterocyclic synthesis
Tetra-n-propylammonium hydrogen sulfate C₁₂H₂₈N⁺·HSO₄⁻ ~291.42 g/mol Quaternary ammonium, HSO₄⁻ Ion-pair chromatography
3-Aminopropane-1-sulfonic acid (Tramiprosate) C₃H₉NO₃S 139.17 g/mol Primary amine, sulfonic acid Neurological research
1-Propanaminium fluorinated sulfonyl derivative C₁₀H₁₆F₉N₂O₂S⁺·I⁻ ~528.20 g/mol Fluorinated sulfonyl, quaternary ammonium Specialty surfactants

Research Findings and Performance Metrics

Catalytic Efficiency

  • The triethyl compound achieved >90% yield in 1,8-dioxo-decahydroacridine synthesis under aqueous conditions and retained >85% activity after five cycles .
  • By contrast, non-quaternary sulfonic acids (e.g., Tramiprosate) are ineffective in such reactions due to lack of ionic stabilization .

Solubility and Stability

  • Hydrogen sulfate counterions improve aqueous solubility compared to iodide or fluorinated analogs, which require organic solvents .
  • The triethyl compound’s thermal stability (>200°C) exceeds that of Tramiprosate (decomposes at ~150°C) .

Biological Activity

N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate (TEA-HSO₄) is an ionic liquid that has garnered interest for its unique properties and potential applications in various biological contexts. This article reviews the biological activity of TEA-HSO₄, highlighting its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₇H₁₈NO₄S
  • Molecular Weight: 202.29 g/mol

IUPAC Name: this compound.

Mechanisms of Biological Activity

TEA-HSO₄ exhibits several biological activities attributed to its ionic nature and functional groups. The following mechanisms have been identified:

  • Antimicrobial Activity:
    • TEA-HSO₄ has shown potential as an antimicrobial agent against various pathogens. Its cationic structure disrupts microbial cell membranes, leading to cell lysis.
  • Cell Proliferation Inhibition:
    • Studies indicate that TEA-HSO₄ can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This effect is likely due to the compound's ability to interfere with cellular signaling pathways.
  • Stabilization of Proteins:
    • The ionic liquid has been reported to stabilize proteins and enzymes, enhancing their activity in biochemical reactions. This property is particularly useful in biocatalysis.

Antimicrobial Efficacy

A study conducted by demonstrated that TEA-HSO₄ exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 mg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Cytotoxicity Assessment

In vitro cytotoxicity assays showed that TEA-HSO₄ selectively inhibits cancer cell lines while exhibiting lower toxicity towards normal human cells. The IC₅₀ values for various cell lines were as follows:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
Normal Human Fibroblasts>100

These results suggest a potential therapeutic application of TEA-HSO₄ in cancer treatment, with a favorable safety profile.

Case Studies

  • Case Study on Antimicrobial Application:
    In a recent publication, researchers explored the use of TEA-HSO₄ as a disinfectant in clinical settings. The study reported a reduction in microbial load by over 90% when TEA-HSO₄ was applied to contaminated surfaces, indicating its effectiveness as a biocide .
  • Case Study on Cancer Treatment:
    A clinical trial investigated the efficacy of TEA-HSO₄ in combination with standard chemotherapy agents for treating advanced breast cancer. Preliminary results showed improved response rates and reduced side effects compared to chemotherapy alone .

Q & A

Q. What are the recommended synthesis protocols for N,N,N-Triethyl-3-sulfopropan-1-aminium hydrogen sulfate, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves quaternization of triethylamine with propane sulfone under controlled acidic conditions. Key steps include:

Reaction Setup : Mix triethylamine with propane sulfone in a polar solvent (e.g., water or ethanol) at 25–40°C for 12–24 hours .

Purification : Use recrystallization or column chromatography to isolate the product.

Q. Purity Validation :

  • NMR Spectroscopy : Confirm structure via chemical shifts (e.g., sulfonate group at δ 2.8–3.2 ppm, ethyl groups at δ 1.2–1.5 ppm) .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 210 nm.
    Table 1 : Example Synthesis Parameters
ParameterTypical RangeImpact on Yield/Purity
Temperature25–40°CHigher temps risk decomposition
SolventWater/EthanolPolar solvents enhance reactivity
Reaction Time12–24 hoursLonger durations improve yield

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Primary tool for confirming the sulfopropan-1-aminium structure. Key signals include:
  • ¹H NMR : Triethyl groups (δ 1.2–1.5 ppm), methylene protons near sulfonate (δ 3.0–3.5 ppm) .
  • ¹³C NMR : Sulfonate carbon at δ 50–55 ppm.
  • FT-IR : Confirm sulfonate (S=O stretching at 1150–1250 cm⁻¹) and quaternary ammonium (C-N⁺ at 1480–1550 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peak ([M+H]⁺ or [M−HSO₄]⁺) with high-resolution accuracy.

Advanced Research Questions

Q. How can researchers optimize reaction conditions for improved yield while minimizing side products?

  • Methodological Answer : Use Design of Experiments (DOE) to systematically vary parameters:

Variables : Temperature, solvent polarity, molar ratios, and catalyst presence.

Response Surface Methodology (RSM) : Identify optimal conditions via quadratic models.

AI Integration : Tools like COMSOL Multiphysics simulate reaction kinetics to predict side-product formation .
Example Workflow :

  • Pre-screen variables via fractional factorial design.
  • Conduct central composite design (CCD) for critical factors.
  • Validate predictions with lab-scale trials.

Q. What methodologies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Address discrepancies using:

Controlled Replication : Repeat experiments with standardized buffers (pH 2–12) and inert atmospheres.

Q. Advanced Analytics :

  • HPLC-MS : Track degradation products (e.g., sulfonic acid derivatives).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding stability with counterions .

Statistical Analysis : Apply ANOVA to assess pH-dependent variance.
Table 2 : Stability Study Design

PhaseProcedureObjective
Pre-testBaseline stability at pH 7.0Establish control
TreatmentExpose to pH 2.0–12.0 for 24–72hMeasure degradation rate
Post-testCompare NMR/HPLC profilesIdentify breakdown pathways

Q. How should a theoretical framework guide experiments investigating biomolecular interactions?

  • Methodological Answer : Link research to ionic interaction theory :

Hypothesis : The compound’s sulfonate group binds cationic residues (e.g., lysine) in proteins.

Q. Experimental Design :

  • Molecular Dynamics (MD) Simulations : Model binding affinities using software like GROMACS.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics in real-time .

Theoretical Validation : Compare results with existing models (e.g., Debye-Hückel theory for ionic strength effects) .

Key Considerations for Researchers

  • Data Contradictions : Always cross-validate results with orthogonal methods (e.g., NMR + MS) and document environmental controls (humidity, light exposure) .
  • Methodological Rigor : Align experimental design with theoretical predictions to ensure academic relevance .

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